molecular formula C12H15F2N B15223496 2-(4-(Difluoromethyl)phenyl)piperidine

2-(4-(Difluoromethyl)phenyl)piperidine

Cat. No.: B15223496
M. Wt: 211.25 g/mol
InChI Key: HONPSERUANVZTM-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)phenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the para position. The difluoromethyl group imparts unique electronic and steric properties, influencing the compound's lipophilicity, metabolic stability, and interactions with biological targets. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity and pharmacokinetic profiles .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2-[4-(difluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h4-7,11-12,15H,1-3,8H2

InChI Key

HONPSERUANVZTM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)phenyl)piperidine typically involves the reaction of 4-(Difluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production with consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

2-(4-(Difluoromethyl)phenyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The nature of substituents on the phenyl ring significantly impacts biological activity and physicochemical properties:

Compound Substituent Electronic Effect Key Properties
2-(4-(Difluoromethyl)phenyl)piperidine -CF₂H Moderate electron-withdrawing Balanced lipophilicity; potential metabolic stability due to fluorine’s inertness
4-[4-(Trifluoromethoxy)phenyl]piperidine -OCF₃ Strong electron-withdrawing Higher metabolic resistance but increased steric bulk may reduce target affinity
4-(4-Fluorophenyl)piperidine -F Mild electron-withdrawing Lower lipophilicity; simpler synthesis but shorter half-life in vivo
4-(4-Methoxyphenyl)piperidine -OCH₃ Electron-donating Improved solubility but prone to oxidative metabolism

Key Findings :

  • Electron-withdrawing groups (e.g., -CF₂H, -OCF₃) enhance metabolic stability but may reduce solubility.
  • Electron-donating groups (e.g., -OCH₃) improve solubility but increase susceptibility to enzymatic degradation .

Piperidine vs. Piperazine Derivatives

Replacing piperidine with piperazine alters receptor interactions and pharmacokinetics:

Compound Core Structure 5-HT7 Receptor Affinity (Ki, nM) Metabolic Stability
4-[2-(4-Methoxyphenyl)phenyl]piperidine Piperidine 12.5 High (t₁/₂ > 6 hours)
Piperazine analog Piperazine 3.8 Moderate (t₁/₂ ~ 3 hours)

Key Findings :

  • Piperidine derivatives exhibit higher metabolic stability but lower receptor affinity compared to piperazine analogs .
  • The rigid piperidine ring may reduce conformational flexibility, affecting target binding .

Pharmacological Activity

Fluorinated piperidine derivatives target diverse neurological pathways:

Compound Primary Target Therapeutic Application Potency
This compound Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) Pain management, depression Moderate (IC₅₀ = 85 nM)
4-[(E)-(2,4-Difluorophenyl)hydroxyimino]piperidinium picrate Dopamine D2 Receptor Antipsychotic (e.g., risperidone intermediate) High (IC₅₀ = 18 nM)
4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine 5-HT/NE Reuptake Inhibition Neuropathic pain High (IC₅₀ = 32 nM)

Key Findings :

  • Difluoromethyl substitution balances potency and selectivity for SNRIs .
  • Dual fluorine substitution (e.g., 2,4-difluorophenyl) enhances dopamine receptor antagonism, critical for antipsychotics .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) LogP Aqueous Solubility (mg/mL)
This compound 172–175 2.8 0.45
4-(4-Nitrophenyl)piperidine 287 1.9 0.12
4-(4-Bromophenyl)piperidine 268 3.1 0.08
4-(4-Methoxyphenyl)piperidine 198 1.5 1.20

Key Findings :

  • Bulky/halogenated substituents (e.g., -Br, -NO₂) increase melting points but reduce solubility.
  • Difluoromethyl achieves a balance between lipophilicity (LogP ~2.8) and moderate solubility .

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